molecular formula C6H5FN2O3 B580695 5-Fluoro-2-methoxy-3-nitropyridine CAS No. 1211534-27-8

5-Fluoro-2-methoxy-3-nitropyridine

Cat. No.: B580695
CAS No.: 1211534-27-8
M. Wt: 172.115
InChI Key: AUTWTMWCSZVKJT-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-3-nitropyridine: is a fluorinated pyridine derivative with the molecular formula C6H5FN2O3 . This compound is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 2-position, and a nitro group at the 3-position on the pyridine ring. It is a pale-yellow to yellow-brown solid and is used in various chemical and pharmaceutical applications .

Safety and Hazards

5-Fluoro-2-methoxy-3-nitropyridine may cause skin irritation and serious eye irritation . It may also be harmful if swallowed or inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Fluorinated pyridines, including 5-Fluoro-2-methoxy-3-nitropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including the development of new agricultural products, pharmaceuticals, and imaging agents for various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-3-nitropyridine typically involves the nitration of 5-fluoro-2-methoxypyridine. This can be achieved by reacting 5-fluoro-2-methoxypyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid under controlled temperature conditions . Another method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent like Bu4NF in DMF at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methoxy-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoro-2-methoxy-3-nitropyridine is used as an intermediate in the synthesis of various fluorinated pyridine derivatives. It is also employed in the development of new synthetic methodologies for the preparation of complex organic molecules .

Biology: In biological research, this compound is used to study the effects of fluorinated pyridines on biological systems. It serves as a model compound for investigating the interactions of fluorinated heterocycles with biological targets .

Medicine: this compound is explored for its potential therapeutic applications. Fluorinated pyridines are known for their bioactivity, and this compound is investigated for its potential use in drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-3-nitropyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

  • 2-Fluoro-5-nitropyridine
  • 3-Fluoro-2-nitropyridine
  • 5-Fluoro-2-nitropyridine

Comparison: 5-Fluoro-2-methoxy-3-nitropyridine is unique due to the presence of both a methoxy and a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties compared to other fluorinated nitropyridines. The methoxy group increases the compound’s electron density, making it more reactive in nucleophilic substitution reactions. The fluorine atom enhances its lipophilicity, while the nitro group provides sites for further chemical modifications .

Properties

IUPAC Name

5-fluoro-2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTWTMWCSZVKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742676
Record name 5-Fluoro-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211534-27-8
Record name 5-Fluoro-2-methoxy-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211534-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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